2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

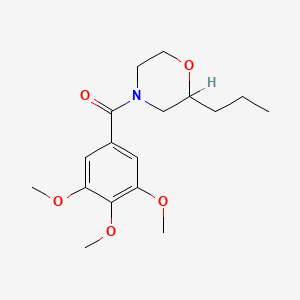

2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a chemical compound with the molecular formula C17H25NO5 and a molecular weight of 323.384 g/mol It is characterized by the presence of a morpholine ring substituted with a 3,4,5-trimethoxybenzoyl group and a propyl chain

准备方法

The synthesis of 2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-propylmorpholine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

化学反应分析

2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzoyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzoyl carbon, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature .

科学研究应用

Potential Applications

2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine has potential applications in pharmaceutical development due to its biological activity profile, which may allow it to serve as a lead compound. Research indicates that similar compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties. The trimethoxybenzoyl group is known for enhancing pharmacological effects because of its ability to interact with various biological targets. Studies have shown that morpholine derivatives can influence neurotransmitter systems and act as potential inhibitors for specific enzymes involved in disease pathways.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or receptors linked to neurotransmission, which is crucial for understanding its therapeutic potential and mechanisms of action.

Anticancer Agents

Structural modification of the 3,4,5-trimethoxyphenyl group in compounds similar to this compound has led to improved anticancer activity . For example, Bai et al. reported on 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-( compounds . A series of new imidazopyridine-triazole conjugates were reported as potential tubulin polymerization inhibitors and were screened against A549, DU-145, HCT116, and MDA-MB 231 cancer cell lines . Compounds 14 and 15 displayed IC50 values of 0.51 and 0.63 µM against the A549 cell line, respectively, and exhibited the greatest potency against the four cancer cell lines overall . At a concentration of 3 µM, compounds 14 and 15 inhibited tubulin polymerization in a fluorescence-based assay by 59% and 56%, respectively, while the standard compound nocodazole displayed 55% inhibition . At 1 µM concentrations, compounds 14 and 15 also caused a dramatic increase in the percentage of A549 cells in the G2/M phase . Molecules bearing an unsubstituted phenyl ring at the C2 position of the imidazopyridine system generally displayed the greatest potency .

P-gp Modulators

This compound can be found in P-gp modulators . One such compound, ( S)- N-(2-benzoylphenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (TTT-28; 1 ), features 3,4,5-trimethoxybenzoyl and 2-aminobenzophenone moieties at the N- and C-termini, respectively, of the ( S)-valine-derived thiazole scaffold . Compound 1 increased intracellular paclitaxel concentration in SW620/Ad300 drug-resistant cell lines and demonstrated a significant reversal of resistance to paclitaxel, doxorubicin, and vincristine at a concentration of 10 μ .

Structural Analogs

Several compounds share structural characteristics with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine | Contains a methyl group instead of propyl | May exhibit different solubility and biological activity profiles |

| N-(3,4-dimethoxybenzoyl)morpholine | Lacks one methoxy group | Potentially less potent than trimethoxy derivatives |

| 2-Ethyl-4-(3-methoxybenzoyl)morpholine | Contains only one methoxy group | Simplified structure may lead to different pharmacodynamics |

作用机制

The mechanism of action of 2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The propyl chain and morpholine ring contribute to the overall binding affinity and specificity .

相似化合物的比较

Similar compounds to 2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine include:

4-(3,4,5-Trimethoxybenzoyl)morpholine: Lacks the propyl chain, which may affect its binding properties and biological activity.

2-Propylmorpholine: Lacks the benzoyl group, resulting in different chemical reactivity and applications.

3,4,5-Trimethoxybenzoyl chloride: A precursor in the synthesis of the target compound, with different reactivity and uses.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

生物活性

2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a morpholine derivative that has garnered attention due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, which include effects on central nervous system (CNS) disorders, cancer treatment, and modulation of various receptors and enzymes involved in disease processes. This article reviews the biological activity of this specific compound, supported by data from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a morpholine ring, which is significant in medicinal chemistry for its ability to interact with biological targets.

1. CNS Activity

Morpholine derivatives are often investigated for their ability to penetrate the blood-brain barrier and modulate neurotransmitter systems. Studies indicate that compounds similar to this compound exhibit significant activity against neurodegenerative diseases by interacting with receptors involved in mood disorders and pain management .

2. Anti-Cancer Properties

Research has shown that morpholine derivatives can enhance the efficacy of chemotherapeutic agents by reversing multidrug resistance (MDR) in cancer cells. For instance, a related compound demonstrated the ability to increase intracellular concentrations of paclitaxel in drug-resistant cell lines . The compound's activity was attributed to its selective inhibition of the P-glycoprotein (P-gp) efflux pump, which plays a critical role in drug resistance .

3. Enzyme Inhibition

The compound's structural features suggest potential interactions with enzymes involved in various metabolic pathways. Morpholine derivatives have been reported to inhibit enzymes such as BACE-1, which is crucial in Alzheimer’s disease pathology . This inhibition leads to reduced levels of toxic amyloid-beta peptides.

Case Study 1: Reversal of Drug Resistance

In vitro studies demonstrated that this compound could significantly reverse drug resistance in HEK293 cells overexpressing P-gp. The compound showed IC50 values indicating effective inhibition of P-gp activity at concentrations as low as 10 μM .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| This compound | 10 | Reversal of paclitaxel resistance |

| Control (no treatment) | - | No effect |

Case Study 2: Neuroprotective Effects

A study focusing on the neuroprotective effects of morpholine derivatives found that compounds similar to this compound exhibited significant modulation of neuroinflammatory pathways. These effects were linked to improved outcomes in models of neurodegeneration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the morpholine ring and the benzoyl moiety can significantly affect biological activity. For example:

- The presence of methoxy groups enhances lipophilicity and improves brain penetration.

- Variations in the propyl chain length can influence receptor binding affinity.

属性

CAS 编号 |

64039-17-4 |

|---|---|

分子式 |

C17H25NO5 |

分子量 |

323.4 g/mol |

IUPAC 名称 |

(2-propylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C17H25NO5/c1-5-6-13-11-18(7-8-23-13)17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h9-10,13H,5-8,11H2,1-4H3 |

InChI 键 |

WNGGYWHPKIGMDH-UHFFFAOYSA-N |

规范 SMILES |

CCCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。